molecular formula C18H19FN2O4S B2991699 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 451475-05-1

4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No. B2991699
CAS RN: 451475-05-1
M. Wt: 378.42
InChI Key: ZUDRJFYPADDXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FMMSB, and it belongs to the family of benzamides. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of FMMSB is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing cell death in cancer cells.
Biochemical and Physiological Effects:
FMMSB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate the immune system. It may also have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using FMMSB in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for investigating the mechanisms of cancer growth and proliferation. However, one of the limitations of using FMMSB is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on FMMSB. One area of research is in the development of new cancer therapies that are based on the anti-cancer properties of FMMSB. Another area of research is in the investigation of the compound's potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of FMMSB and its potential limitations as a tool for scientific research.

Synthesis Methods

The synthesis of FMMSB is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methylphenylamine. This reaction produces 4-fluoro-N-(2-methylphenyl)-3-nitrobenzamide, which is then treated with morpholine-4-sulfonic acid to yield FMMSB.

Scientific Research Applications

FMMSB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that FMMSB has potent anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4-fluoro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-13-4-2-3-5-16(13)20-18(22)14-6-7-15(19)17(12-14)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRJFYPADDXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide

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